molecular formula C15H18O3 B1666082 Arglabin CAS No. 84692-91-1

Arglabin

Cat. No.: B1666082
CAS No.: 84692-91-1
M. Wt: 246.30 g/mol
InChI Key: UVJYAKBJSGRTHA-ZCRGAIPPSA-N
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Safety and Hazards

Arglabin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Arglabin might have therapeutic potential to attenuate the inflammasome-induced acute respiratory distress syndrome and/or the cytokine storm associated with COVID-19 . It has also shown promising antitumor activity and cytotoxicity against varying tumor cell lines .

Biochemical Analysis

Biochemical Properties

Arglabin plays a significant role in biochemical reactions, particularly in inhibiting farnesyl transferase . This enzyme is crucial for the post-translational modification of proteins, including the activation of the RAS proto-oncogene. By inhibiting farnesyl transferase, this compound disrupts the function of proteins that require farnesylation for their activity . Additionally, this compound interacts with the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome, inhibiting its activity and reducing the production of proinflammatory cytokines such as interleukin-1β and interleukin-18 .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of the NLRP3 inflammasome leads to reduced inflammation and cell death in response to inflammatory stimuli . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the function of farnesylated proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits farnesyl transferase, preventing the farnesylation of target proteins . This inhibition disrupts the function of proteins involved in cell signaling and growth, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound inhibits the NLRP3 inflammasome by binding to its components and preventing their activation . This inhibition reduces the production of proinflammatory cytokines and mitigates inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound maintains its antitumor and anti-inflammatory effects over extended periods, although its potency may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor and anti-inflammatory activity without causing adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the bioavailability and efficacy of this compound, affecting its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence this compound’s localization and activity, directing it to specific cellular compartments or organelles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Arglabin involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Eudesm-4(15)-en-1-ol", "Chloroacetyl chloride", "Triethylamine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of eudesm-4(15)-en-1-ol with chloroacetyl chloride and triethylamine to form the corresponding acetyl derivative.", "Step 2: Reduction of the acetyl derivative using sodium borohydride to obtain the corresponding alcohol.", "Step 3: Reaction of the alcohol with sodium hydroxide to form the corresponding sodium salt.", "Step 4: Acidification of the sodium salt using hydrochloric acid to obtain the free acid.", "Step 5: Conversion of the free acid to the methyl ester using methanol and hydrochloric acid.", "Step 6: Conversion of the methyl ester to the ethyl ester using ethanol and hydrochloric acid.", "Step 7: Final cyclization reaction of the ethyl ester with sodium hydroxide to form Arglabin." ] }

84692-91-1

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1R,3S,6S,10S,11S)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one

InChI

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11-,12-,14-,15+/m0/s1

InChI Key

UVJYAKBJSGRTHA-ZCRGAIPPSA-N

Isomeric SMILES

CC1=CC[C@@]23[C@@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4

SMILES

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4

Canonical SMILES

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+)-Arglabin, Arglabin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does arglabin exert its anticancer effects?

A1: this compound exhibits its anticancer effects through multiple mechanisms:

  • Inhibition of Farnesyltransferase: this compound inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. [, , ] This inhibition disrupts Ras signaling, a pathway often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis. [, ]
  • Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines. [, ] This programmed cell death is triggered through multiple pathways, including mitochondrial dysfunction and the downregulation of the mTOR/PI3K/Akt signaling pathway. []
  • Anti-inflammatory Activity: this compound demonstrates anti-inflammatory properties by inhibiting the NLRP3 inflammasome. [, ] This complex plays a critical role in the innate immune response, and its inhibition by this compound reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). [, ]

Q2: What is the significance of this compound's interaction with the NLRP3 inflammasome?

A2: this compound's ability to inhibit the NLRP3 inflammasome is particularly significant for its potential in treating inflammatory diseases and conditions like atherosclerosis. [, ] By reducing inflammation and promoting an anti-inflammatory phenotype in macrophages, this compound shows promise in mitigating the progression of these conditions. [, ]

Q3: How does this compound affect lipid metabolism?

A3: Research suggests that this compound possesses hypolipidemic effects. In studies using a rat hepatoma cell line (HTC), this compound demonstrated an ability to reduce lipid accumulation within the cells. [] Further investigations into this mechanism and its implications are ongoing. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]

Q5: Are there any notable spectroscopic characteristics of this compound?

A5: Spectroscopic analyses, including IR, UV, and NMR 13C spectroscopy, have been employed to characterize this compound. [] These techniques provide valuable insights into the compound's structure and properties. []

Q6: How stable is this compound under various conditions?

A6: The stability of this compound has been a subject of research, particularly for the development of effective formulations. Studies have investigated its stability under different conditions to optimize storage and delivery methods. [, ]

Q7: What strategies have been explored to improve the solubility and bioavailability of this compound?

A7: Enhancing this compound's water solubility is crucial for its therapeutic applications. Researchers have explored the development of nanoparticles and nanocapsules using various polymers to encapsulate and control the release of this compound. [] Additionally, complexation with agents like polyvinylpyrrolidone has been investigated to improve its solubility. []

Q8: How has computational chemistry been used in this compound research?

A8: Computational chemistry, particularly molecular modeling and docking studies, has played a role in understanding this compound's interactions with its targets, such as farnesyltransferase and the NLRP3 inflammasome. [, ] These methods provide valuable insights into the structure-activity relationships of this compound and its derivatives.

Q9: What is the impact of structural modifications on this compound's activity?

A9: Numerous this compound derivatives have been synthesized to explore the impact of structural modifications on its biological activity. [, ] These studies have identified key structural features responsible for its anticancer and other pharmacological properties. [, ]

Q10: What preclinical models have been used to evaluate this compound's efficacy?

A10: this compound's anticancer activity has been extensively studied in vitro using various cancer cell lines, including those derived from breast, lung, and liver cancers. [, , ] In vivo studies, primarily conducted on rodent models, have demonstrated this compound's ability to inhibit tumor growth and improve survival rates in various cancer types. [, , , ]

Q11: Has this compound been evaluated in clinical trials?

A11: While this compound is a registered antitumor substance in Kazakhstan and has been investigated in clinical trials for various cancer types, further research and large-scale clinical trials are needed to fully assess its efficacy and safety profile in humans. [, , ]

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